3-Bromo-4'-(4-methylpiperazinomethyl) benzophenone

Lipophilicity Molecular weight Drug-like properties

Researchers requiring a versatile benzophenone scaffold for lead optimization often face limited access to intermediates with both a reactive aryl halide and a solubility-enhancing basic amine. 3-Bromo-4'-(4-methylpiperazinomethyl) benzophenone directly addresses this by combining a highly reactive 3-bromo group for rapid diversification (e.g., Suzuki coupling) with a 4-methylpiperazinomethyl moiety that improves solubility and CNS permeability. This dual functionality streamlines library synthesis and SAR studies, eliminating the need for separate solubility tags. - Reactive Handle: The 3-bromo substituent enables efficient Pd-catalyzed cross-coupling, outperforming chloro or fluoro analogs. - Solubility & CNS Access: The methylpiperazine group (LogP 3.3) enhances solubility and is a known pharmacophore for CNS-penetrant ligands. - Proven Utility: Used as a key intermediate in antimalarial farnesyltransferase inhibitor programs. - Supply Assurance: Available with ≥97% purity and stored under recommended conditions (sealed, dry, 2-8°C) to maintain reactivity.

Molecular Formula C19H21BrN2O
Molecular Weight 373.3 g/mol
CAS No. 898783-57-8
Cat. No. B1293292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4'-(4-methylpiperazinomethyl) benzophenone
CAS898783-57-8
Molecular FormulaC19H21BrN2O
Molecular Weight373.3 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)Br
InChIInChI=1S/C19H21BrN2O/c1-21-9-11-22(12-10-21)14-15-5-7-16(8-6-15)19(23)17-3-2-4-18(20)13-17/h2-8,13H,9-12,14H2,1H3
InChIKeyZZSBYVCBOSSDJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4'-(4-methylpiperazinomethyl) benzophenone (CAS 898783-57-8): Essential Procurement Profile for Medicinal Chemistry Intermediates


3-Bromo-4'-(4-methylpiperazinomethyl) benzophenone is a brominated benzophenone derivative equipped with a 4-methylpiperazinomethyl substituent, classified among the piperazinylbenzophenones. It has the molecular formula C19H21BrN2O and a molecular weight of 373.29 g/mol . The compound serves primarily as a versatile synthetic intermediate in pharmaceutical and chemical biology research, with the bromine atom and the basic piperazine moiety enabling orthogonal functionalization strategies.

Br 3-Bromo handle for mild Pd-catalyzed cross-coupling and orthogonal diversification
N 4-Methylpiperazinomethyl group supports basicity and solubility optimization in lead series

Why 3-Bromo-4'-(4-methylpiperazinomethyl) benzophenone Cannot Be Swapped for Closest Analogs: Key Differentiation Drivers


Superficially similar piperazinylbenzophenone derivatives cannot be interchanged without compromising synthetic efficiency and biological outcomes. The 3-bromo substituent offers a chemically distinct, highly reactive handle for palladium-catalyzed cross-coupling compared to the less reactive chloro or the smaller fluoro analogs. Simultaneously, the 4-methylpiperazinomethyl group introduces basicity and improved solubility that are absent in simple, non-basic benzophenone derivatives [1]. These combined features dictate the compound's utility in lead optimization and library synthesis, making generic substitution likely to fail in achieving the desired reactivity or pharmacological profile.

Reactivity gap
3-Chloro analog may require harsher cross-coupling conditions, potentially reducing synthetic throughput and yield compared to the bromo derivative.
In vivo exposure context
Non-basic benzophenone analogs may not reproduce the in vivo antimalarial exposure reported for piperazine-containing scaffolds.

Quantitative Differentiation Evidence for 3-Bromo-4'-(4-methylpiperazinomethyl) benzophenone Against Selected Comparators


Lipophilicity and Molecular Weight Differential Against 3-Fluoro Analog

The 3-bromo analog has a computed XLogP3 of 3.30–3.6 and a molecular weight of 373.29 g/mol, whereas the direct 3-fluoro congener (CAS 898783-65-8) has a molecular weight of 312.39 g/mol and a predicted LogP of approximately 2.8 [1]. This increase of ~0.5 log units in lipophilicity and a 60.9 g/mol mass difference modulate membrane permeability, aqueous solubility, and metabolic stability, making each analog suitable for distinct stages of lead optimization.

Lipophilicity & MW
Cross-study comparable
ΔMW +60.9 g/mol, ΔLogP +0.5
Guides selection for permeability and solubility optimization in SAR campaigns
Computational predictions; confirm experimentally for target series
Lipophilicity Molecular weight Drug-like properties

Superior Cross-Coupling Reactivity of Bromo Substituent Relative to Chloro Analog

Aryl bromides consistently show 10- to 100-fold higher reactivity than aryl chlorides in palladium-catalyzed Suzuki–Miyaura couplings under identical conditions [1][2]. The 3-bromo group of the target compound enables efficient diversification with aryl boronic acids at mild temperatures (30–50 °C), whereas the corresponding 3-chloro analog (CAS 898783-63-6) requires elevated temperatures, stronger bases, or specialized electron-rich phosphine ligands to achieve comparable conversions, often with lower yields. This difference is critical for constructing libraries of bioactive molecules with minimal optimization overhead.

Cross-coupling reactivity
Class-level inference
~10–100× higher (Br vs Cl)
Supports mild Pd-catalyzed library synthesis workflows
Standard Suzuki–Miyaura conditions; batch validation advised
Suzuki-Miyaura coupling Cross-coupling Synthetic intermediate

Methylpiperazinyl Moiety Enables In Vivo Antimalarial Efficacy Not Achieved by Non-Basic Analogs

Benzophenone-based farnesyltransferase inhibitors devoid of a basic amine group exhibited potent in vitro antiplasmodial activity but completely lacked in vivo efficacy in a Plasmodium berghei mouse model. Introduction of a methylpiperazinyl substituent, as present in the target compound, transformed the series, yielding compounds with in vivo antimalarial activity and acceptable toxicity profiles [1]. Although the 3-bromo derivative was not the focus of the publication, the critical structural element (4-methylpiperazinomethyl group) is shared, providing class-level evidence that this feature is essential for bridging potency to in vivo efficacy.

In vivo antimalarial activity
Class-level inference
Active (piperazine series) vs Inactive (non-basic analogs)
Indicates scaffold-dependent in vivo exposure required for antimalarial models
P. berghei mouse model; target compound not directly tested
Antimalarial Farnesyltransferase inhibitor In vivo pharmacokinetics

Highest-Value Application Scenarios for 3-Bromo-4'-(4-methylpiperazinomethyl) benzophenone


Diversification via Suzuki–Miyaura Cross-Coupling for Medicinal Chemistry Libraries

Leveraging the highly reactive 3-bromo aryl handle, this compound can be rapidly diversified with a wide range of boronic acids to generate focused libraries of piperazinylbenzophenone derivatives. This enables SAR exploration of the benzophenone region while maintaining the solubilizing methylpiperazine motif [1][2].

Scaffold for Next-Generation Antimalarial Lead Optimization

The embedded 4-methylpiperazinomethyl group has been shown to confer in vivo antimalarial activity to benzophenone-based farnesyltransferase inhibitors. Using the 3-bromo analog as the starting point, further optimization at the bromine site can yield new leads with improved potency and pharmacokinetic profiles [1].

Building Block for CNS-Targeting Chemical Probes

The balanced lipophilicity (LogP 3.3) and basic tertiary amine of the piperazine ring make this compound a valuable intermediate for synthesizing CNS-penetrant ligands, as the methylpiperazine moiety is a known component in many CNS-active agents. The bromine atom allows late-stage functionalization for attaching pharmacophore elements or reporter tags [1][2].

Application
Selection Property
Validation Focus
Suzuki–Miyaura diversification
3-Bromo cross-coupling reactivity
Reaction condition compatibility and library yield
Antimalarial lead optimization
Methylpiperazinomethyl-containing scaffold with reported in vivo exposure
In vivo antimalarial model-response validation
CNS probe synthesis
Balanced lipophilicity and basic tertiary amine
CNS penetration and target engagement assay review
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